Cas no 926226-98-4 (Butanoic acid, 4-[[(2-chloro-4-fluorophenyl)methyl]amino]-)
![Butanoic acid, 4-[[(2-chloro-4-fluorophenyl)methyl]amino]- structure](https://ko.kuujia.com/scimg/cas/926226-98-4x500.png)
926226-98-4 structure
상품 이름:Butanoic acid, 4-[[(2-chloro-4-fluorophenyl)methyl]amino]-
CAS 번호:926226-98-4
MF:C11H13ClFNO2
메가와트:245.677825689316
CID:5228160
Butanoic acid, 4-[[(2-chloro-4-fluorophenyl)methyl]amino]- 화학적 및 물리적 성질
이름 및 식별자
-
- Butanoic acid, 4-[[(2-chloro-4-fluorophenyl)methyl]amino]-
-
- 인치: 1S/C11H13ClFNO2/c12-10-6-9(13)4-3-8(10)7-14-5-1-2-11(15)16/h3-4,6,14H,1-2,5,7H2,(H,15,16)
- InChIKey: SPAAQZCDJCPMDE-UHFFFAOYSA-N
- 미소: C(O)(=O)CCCNCC1=CC=C(F)C=C1Cl
Butanoic acid, 4-[[(2-chloro-4-fluorophenyl)methyl]amino]- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58207-0.5g |
4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid |
926226-98-4 | 95.0% | 0.5g |
$425.0 | 2025-03-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01088989-5g |
4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid |
926226-98-4 | 95% | 5g |
¥7077.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01088989-1g |
4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid |
926226-98-4 | 95% | 1g |
¥2436.0 | 2024-04-17 | |
Enamine | EN300-58207-1.0g |
4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid |
926226-98-4 | 95.0% | 1.0g |
$442.0 | 2025-03-15 | |
Ambeed | A1113669-5g |
4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid |
926226-98-4 | 95% | 5g |
$1031.0 | 2024-04-16 | |
Enamine | EN300-58207-0.1g |
4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid |
926226-98-4 | 95.0% | 0.1g |
$389.0 | 2025-03-15 | |
Enamine | EN300-58207-5.0g |
4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid |
926226-98-4 | 95.0% | 5.0g |
$1280.0 | 2025-03-15 | |
Enamine | EN300-58207-0.25g |
4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid |
926226-98-4 | 95.0% | 0.25g |
$407.0 | 2025-03-15 | |
Ambeed | A1113669-1g |
4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid |
926226-98-4 | 95% | 1g |
$355.0 | 2024-04-16 | |
Enamine | EN300-58207-0.05g |
4-{[(2-chloro-4-fluorophenyl)methyl]amino}butanoic acid |
926226-98-4 | 95.0% | 0.05g |
$372.0 | 2025-03-15 |
Butanoic acid, 4-[[(2-chloro-4-fluorophenyl)methyl]amino]- 관련 문헌
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
926226-98-4 (Butanoic acid, 4-[[(2-chloro-4-fluorophenyl)methyl]amino]-) 관련 제품
- 2228561-34-8(2-1-(aminooxy)ethyl-5-methoxyphenol)
- 436089-48-4(4,5-Dimethyl-3-(4-methylbenzoyl)thiophen-2-amine)
- 2138076-87-4(5-(furan-3-yl)-2-propylaniline)
- 98021-39-7(6-oxo-1,6-dihydropyridazine-3-carbohydrazide)
- 2751611-00-2(8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 874467-61-5(N-(furan-2-yl)methyl-2-{1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide)
- 2680884-08-4(2-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-3-ylacetic acid)
- 1805762-93-9(1-Bromo-1-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 895472-52-3(N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:926226-98-4)Butanoic acid, 4-[[(2-chloro-4-fluorophenyl)methyl]amino]-

순결:99%/99%
재다:1g/5g
가격 ($):320.0/928.0